molecular formula C9H9NO B6632233 (E)-3-(6-methylpyridin-3-yl)prop-2-enal

(E)-3-(6-methylpyridin-3-yl)prop-2-enal

Cat. No.: B6632233
M. Wt: 147.17 g/mol
InChI Key: FAEVNAFKDXGGCJ-NSCUHMNNSA-N
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Description

(E)-3-(6-methylpyridin-3-yl)prop-2-enal is an organic compound that belongs to the class of aldehydes It features a pyridine ring substituted with a methyl group at the 6-position and an enal group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(6-methylpyridin-3-yl)prop-2-enal typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylpyridine.

    Formylation: The 6-methylpyridine undergoes formylation to introduce the aldehyde group at the 3-position.

    Aldol Condensation: The formylated product is then subjected to aldol condensation with acetaldehyde to form the this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(6-methylpyridin-3-yl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: 3-(6-methylpyridin-3-yl)propanoic acid.

    Reduction: 3-(6-methylpyridin-3-yl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(E)-3-(6-methylpyridin-3-yl)prop-2-enal has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(6-methylpyridin-3-yl)prop-2-enal involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

    (E)-3-(pyridin-3-yl)prop-2-enal: Lacks the methyl group at the 6-position.

    (E)-3-(6-chloropyridin-3-yl)prop-2-enal: Contains a chlorine atom instead of a methyl group.

    (E)-3-(6-methoxypyridin-3-yl)prop-2-enal: Contains a methoxy group instead of a methyl group.

Uniqueness: (E)-3-(6-methylpyridin-3-yl)prop-2-enal is unique due to the presence of the methyl group at the 6-position, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its pharmacological properties compared to similar compounds.

Properties

IUPAC Name

(E)-3-(6-methylpyridin-3-yl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8-4-5-9(7-10-8)3-2-6-11/h2-7H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEVNAFKDXGGCJ-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)/C=C/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1567639-94-4
Record name 3-(6-methylpyridin-3-yl)prop-2-enal
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